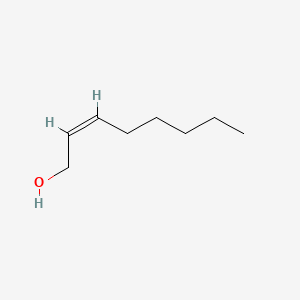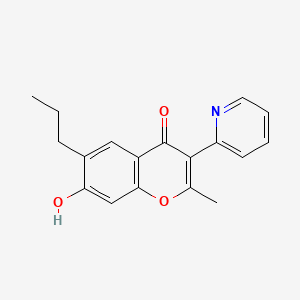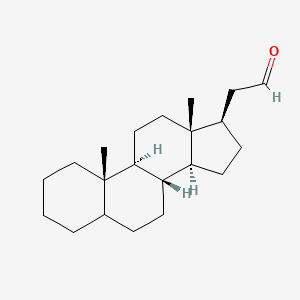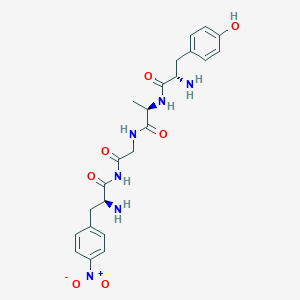
Decavanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le décavanadate est un composé polyoxométallique constitué de dix atomes de vanadium et de vingt-huit atomes d'oxygène, formant l'anion [V₁₀O₂₈]⁶⁻. Il est connu pour sa couleur orange vibrante et ses propriétés structurales uniques. Le décavanadate a été largement étudié depuis sa première caractérisation en 1956 en raison de ses activités chimiques et biologiques intrigantes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le décavanadate peut être synthétisé par acidification d'une solution aqueuse d'orthovanadate. La réaction implique généralement les étapes suivantes :
- Dissoudre l'orthovanadate de sodium (Na₃VO₄) dans l'eau.
- Ajuster le pH à une plage de 4 à 7 à l'aide d'acide acétique (HOAc).
- La réaction se déroule comme suit : [ 10 \text{Na}3[\text{VO}4] + 24 \text{HOAc} \rightarrow \text{Na}6[\text{V}{10}\text{O}{28}] + 12 \text{H}_2\text{O} + 24 \text{NaOAc} ]
Méthodes de Production Industrielle : La production industrielle de décavanadate implique des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour maintenir le pH dans la plage souhaitée afin de maximiser le rendement et la pureté. La réaction est généralement effectuée dans de grands réacteurs avec un contrôle précis de la température et du pH {_svg_2}.
Analyse Des Réactions Chimiques
Types de Réactions : Le décavanadate subit diverses réactions chimiques, notamment :
Oxydation : Le décavanadate peut agir comme un oxydant, participant à des réactions redox.
Réduction : Il peut également être réduit dans des conditions spécifiques, modifiant son état d'oxydation.
Substitution : Le décavanadate peut subir des réactions de substitution où les ligands ou les atomes du composé sont remplacés par d'autres.
Réactifs et Conditions Courants :
Oxydation : Le peroxyde d'hydrogène (H₂O₂) est couramment utilisé comme oxydant.
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Divers ligands tels que des amines ou des phosphines peuvent être introduits dans des conditions contrôlées.
Principaux Produits : Les produits formés dépendent des conditions de réaction et des réactifs utilisés. Par exemple, la réduction du décavanadate peut conduire à la formation de composés de vanadium à l'état d'oxydation inférieur .
4. Applications de la Recherche Scientifique
Le décavanadate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans diverses réactions chimiques en raison de ses propriétés redox.
Biologie : Le décavanadate est étudié pour ses effets sur les systèmes biologiques, y compris l'inhibition enzymatique et l'interaction avec les protéines.
Médecine : La recherche a montré des propriétés pharmacologiques potentielles, telles que des activités antidiabétiques et anticancéreuses.
Industrie : Il est utilisé dans le développement de matériaux avancés, y compris des électrodes de batterie et des revêtements résistants à la corrosion
5. Mécanisme d'Action
Le mécanisme d'action du décavanadate implique son interaction avec des cibles moléculaires telles que les pompes ioniques et les enzymes. Par exemple, le décavanadate interagit avec l'ATPase calcique (Ca²⁺-ATPase) près du site de liaison des nucléotides, inhibant son activité. Cette interaction peut entraîner l'inhibition de la contraction musculaire et d'autres processus physiologiques. Le décavanadate peut également induire un stress oxydatif en générant des espèces réactives de l'oxygène .
Applications De Recherche Scientifique
Decavanadate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties.
Biology: this compound is studied for its effects on biological systems, including enzyme inhibition and interaction with proteins.
Medicine: Research has shown potential pharmacological properties, such as antidiabetic and anticancer activities.
Industry: It is used in the development of advanced materials, including battery electrodes and corrosion-resistant coatings
Mécanisme D'action
The mechanism of action of decavanadate involves its interaction with molecular targets such as ion pumps and enzymes. For example, this compound interacts with calcium ATPase (Ca²⁺-ATPase) near the nucleotide binding site, inhibiting its activity. This interaction can lead to the inhibition of muscle contraction and other physiological processes. This compound can also induce oxidative stress by generating reactive oxygen species .
Comparaison Avec Des Composés Similaires
Le décavanadate est unique parmi les polyoxométalates en raison de sa structure et de ses propriétés spécifiques. Des composés similaires comprennent :
Hexavanadate ([V₆O₁₆]²⁻) : Composé de six atomes de vanadium et de seize atomes d'oxygène.
Métavanadate ([VO₃]⁻) : Contient un atome de vanadium et trois atomes d'oxygène.
Tétravanadate ([V₄O₁₂]⁴⁻) : Composé de quatre atomes de vanadium et de douze atomes d'oxygène.
Comparé à ces composés, le décavanadate a une structure plus complexe et présente des propriétés redox et catalytiques distinctes, ce qui le rend précieux pour diverses applications .
Propriétés
Formule moléculaire |
O28V10-6 |
|---|---|
Poids moléculaire |
957.40 g/mol |
Nom IUPAC |
[5,13-bis[(dioxido(oxo)vanadio)oxy]-1,3,5,7,9,11,13-heptaoxo-2,4,6,8,10,12,14,15,16-nonaoxa-1λ5,3λ5,5λ5,7λ5,9λ5,11λ5,13λ5-heptavanadatricyclo[9.3.1.13,7]hexadecan-9-yl]oxy-dioxido-oxovanadium |
InChI |
InChI=1S/28O.10V/q;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;; |
Clé InChI |
OSBWBKHFRWKREF-UHFFFAOYSA-N |
SMILES canonique |
[O-][V](=O)([O-])O[V]1(=O)O[V]2(=O)O[V]3(=O)O[V](=O)(O[V](=O)(O3)O[V](=O)([O-])[O-])O[V](=O)(O[V](=O)(O2)O1)O[V](=O)([O-])[O-] |
Synonymes |
Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)

![(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE](/img/structure/B1236343.png)

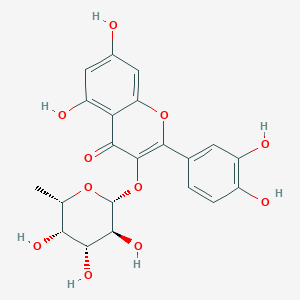
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
